5beta-Pregnane

Description

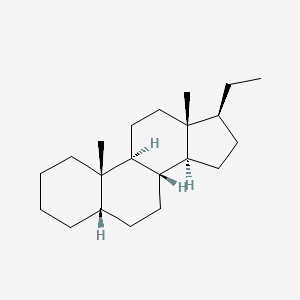

Structure

3D Structure

Properties

IUPAC Name |

(5S,8S,9S,10S,13R,14S,17S)-17-ethyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36/c1-4-15-9-11-18-17-10-8-16-7-5-6-13-20(16,2)19(17)12-14-21(15,18)3/h15-19H,4-14H2,1-3H3/t15-,16-,17-,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMFYGXQPXQEEM-NUNROCCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331420 | |

| Record name | 5beta-Pregnane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481-26-5 | |

| Record name | 5β-Pregnane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregnane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5beta-Pregnane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5β-Pregnane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREGNANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10Z78HHV4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymology and Biosynthesis of 5β Pregnane

Precursor Pathways and Substrate Specificities in 5β-Pregnane Synthesis

Progesterone (B1679170) as a Central Precursor to 5β-Pregnane Derivatives

Progesterone, a C21 steroid hormone, is a primary substrate for the synthesis of 5β-pregnane derivatives. kegg.jpkegg.jp The initial and rate-limiting step in the metabolism of progesterone and other steroids with a Δ⁴-3-keto structure is the reduction of the C4-C5 double bond. nih.gov This reaction is catalyzed by either steroid 5α-reductase or steroid 5β-reductase, leading to the formation of 5α-dihydro or 5β-dihydrosteroids, respectively. nih.gov

Specifically, the enzyme 5β-reductase (AKR1D1) converts progesterone into 5β-dihydroprogesterone (5β-DHP). wikipedia.orgnih.gov This 5β-reduced metabolite then serves as an intermediate in the biosynthesis of other neuroactive steroids, such as pregnanolone (B1679072) and epipregnanolone (B113913). wikipedia.orgnih.gov The conversion of progesterone to its 5β-reduced metabolites is a key step in steroid hormone inactivation. bioscientifica.com

The metabolic pathway starting from progesterone is crucial for producing a variety of biologically significant molecules. For instance, 5β-pregnanes derived from progesterone can function as neuroactive steroids. nih.gov The transformation of progesterone is not limited to a single product; it can be metabolized into a range of derivatives, including allopregnanolone (B1667786) and 5α-pregnane-3,20-dione, in addition to its 5β-reduced forms. nih.govoup.com

Contribution of Other C21 Steroids to the Pregnane (B1235032) Pool

While progesterone is a central precursor, the pool of substrates for 5β-pregnane synthesis includes a variety of other C21 steroids. nih.govzfin.org Steroid hormones are broadly categorized based on their carbon skeleton, with C21 steroids including glucocorticoids and mineralocorticoids. kegg.jp The metabolism of these C21 steroids often involves reduction by 5β-reductase as a key step in their catabolism. nih.gov

Steroid 5β-Reductase (AKR1D1) Mediated Reduction of Δ4-3-Ketosteroids

The conversion of Δ4-3-ketosteroids to their 5β-reduced forms is exclusively catalyzed by steroid 5β-reductase, an enzyme belonging to the aldo-keto reductase (AKR) superfamily and designated as AKR1D1 in humans. nih.govnih.gov This enzyme facilitates a stereospecific and irreversible reduction of the C4-C5 double bond, resulting in a cis-fusion of the A and B rings of the steroid nucleus. bioscientifica.comnih.gov This structural change, creating a 90° bend in the steroid molecule, is fundamental to the biological function of the resulting 5β-pregnane derivatives. bioscientifica.com

Characterization and Reaction Mechanisms of AKR1D1

Human steroid 5β-reductase (AKR1D1) is a soluble, monomeric enzyme that depends on NADPH as a cofactor. nih.gov It is unique within the AKR superfamily as it catalyzes the reduction of a carbon-carbon double bond rather than a carbonyl group. nih.gov The reaction mechanism involves the transfer of a hydride ion from the 4-pro-R position of the nicotinamide (B372718) ring of NADPH to the C5 position of the steroid substrate. researchgate.netdrugbank.com

The catalytic activity of AKR1D1 is facilitated by a specific catalytic tetrad of amino acids within its active site. nih.gov A key feature of AKR1D1 is the substitution of a highly conserved histidine residue with a glutamate (B1630785) (E120) in this tetrad. nih.govresearchgate.net This substitution, along with tyrosine (Y58), creates a "superacidic" environment that polarizes the C3 ketone of the steroid substrate, facilitating the hydride transfer to C5. researchgate.netdrugbank.com Site-directed mutagenesis studies have confirmed the critical role of these residues in the enzyme's mechanism. researchgate.net

Substrate Broadness and Isoform Diversity of 5β-Reductases

AKR1D1 exhibits broad substrate specificity, proficiently reducing a wide range of Δ⁴-3-ketosteroids, including C18, C19, C21, and C27 steroids at physiological pH. nih.govfao.org This indicates that AKR1D1 is the sole enzyme responsible for the production of all 5β-steroid metabolites in humans. nih.govfao.org Its substrates include not only steroid hormones like progesterone, androgens, and glucocorticoids, but also intermediates in bile acid synthesis. drugbank.comgenecards.orgresearchgate.net

In humans, AKR1D1 is encoded by a single gene. nih.gov However, three splice variants have been identified: AKR1D1-001, AKR1D1-002, and AKR1D1-006. bioscientifica.combiorxiv.org Among these, AKR1D1-002 is the most well-characterized and is considered the predominant functional protein. bioscientifica.com The other two variants, which result in truncated proteins, show significantly reduced or altered metabolic activity. bioscientifica.com While the diversity of 5β-reductases in vertebrates appears limited, with a single gene identified in most species, the evolutionary history of steroid reductases shows a convergence where 5α- and 5β-reductases share similar functions but are not from a common ancestor. researchgate.net Information on the diversity of 5β-reductases in plants is less defined in the provided context.

Interactive Data Table: Substrate Specificity of Human AKR1D1

| Steroid Class | Substrate Example | Product Example |

| C21 Steroids | Progesterone | 5β-Dihydroprogesterone |

| Cortisol | 4,5β-Dihydrocortisol | |

| Aldosterone (B195564) | 5β-Dihydroaldosterone | |

| C19 Steroids | Testosterone (B1683101) | 5β-Dihydrotestosterone |

| Androstenedione | 5β-Androstanedione | |

| C27 Steroids | 7α-hydroxy-4-cholesten-3-one | 7α-hydroxy-5β-cholestan-3-one |

This table summarizes the broad substrate range of human AKR1D1, highlighting its role in the metabolism of various classes of steroid hormones and bile acid precursors.

Tissue-Specific Expression and Activity of 5β-Pregnane Biosynthetic Enzymes

The expression and activity of the enzymes responsible for 5β-pregnane biosynthesis, primarily AKR1D1, are highly tissue-specific in humans. The liver is the principal site of AKR1D1 expression, where its levels are at least ten times higher than in any other tissue. nih.govuniprot.orgbham.ac.uk This high level of expression in the liver underscores the enzyme's critical role in hepatic functions, including the inactivation of circulating steroid hormones and the synthesis of bile acids. bioscientifica.comresearchgate.net

In addition to the liver, AKR1D1 expression has also been detected in the testes and, to a lesser extent, in the colon. genecards.orguniprot.org The expression in the testes suggests a potential role in testicular steroid metabolism. bioscientifica.com

Furthermore, different splice variants of AKR1D1 exhibit distinct tissue-specific expression patterns. The functional AKR1D1-002 and the less active AKR1D1-001 variants are expressed in the human liver. bioscientifica.combiorxiv.org In contrast, the AKR1D1-006 variant is exclusively expressed in the human testes. bioscientifica.combiorxiv.org This differential expression of splice variants may contribute to tissue-specific differences in 5β-pregnane metabolism. There is no evidence for the expression of AKR1D1 in the human brain, suggesting that neuroactive 5β-pregnanes found in the central nervous system likely originate from peripheral tissues like the liver and cross the blood-brain barrier. nih.gov

Interactive Data Table: Tissue Distribution of Human AKR1D1 Expression

| Tissue | Expression Level | Predominant Splice Variant(s) |

| Liver | High | AKR1D1-002, AKR1D1-001 |

| Testis | Moderate | AKR1D1-006 |

| Colon | Weak | Not specified |

| Brain | Not detected | N/A |

This table provides a summary of the tissue-specific expression levels and major splice variants of the human steroid 5β-reductase (AKR1D1) gene.

Adrenocortical Pathways for 5β-Pregnane Formation

The adrenal cortex is a primary site of steroid hormone synthesis. The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone (B344588), a reaction catalyzed by the enzyme cytochrome P450 side-chain cleavage (P450scc or CYP11A1) within the mitochondria. nih.govnih.gov Pregnenolone then serves as a precursor for the synthesis of all other steroid hormones.

In the adrenal cortex, pregnenolone can be converted to progesterone by the action of 3β-hydroxysteroid dehydrogenase (3β-HSD). nih.govditki.com While the adrenal glands are major producers of glucocorticoids and mineralocorticoids, and to a lesser extent androgens, the formation of 5β-reduced pregnane derivatives is also a recognized metabolic pathway. nih.gov The key enzyme responsible for the formation of the 5β-pregnane skeleton is 5β-reductase (aldo-keto reductase 1D1 or AKR1D1). nih.gov This enzyme catalyzes the reduction of the double bond between carbons 4 and 5 of progesterone, leading to the formation of 5β-dihydroprogesterone (5β-pregnane-3,20-dione). nih.gov

While the 5α-reduction of steroids has been more extensively studied in the context of androgen metabolism, 5β-reduction also plays a significant role in steroid hormone metabolism within the adrenal gland. nih.gov The resulting 5β-pregnane derivatives can be further metabolized by other enzymes, such as 3α-hydroxysteroid dehydrogenase (3α-HSD), to form compounds like pregnanolone. nih.gov

Key Enzymes in Adrenocortical 5β-Pregnane Formation

| Enzyme | Gene | Function | Substrate | Product |

|---|---|---|---|---|

| Cytochrome P450 side-chain cleavage | CYP11A1 | Converts cholesterol to pregnenolone. nih.govnih.gov | Cholesterol | Pregnenolone |

| 3β-hydroxysteroid dehydrogenase | HSD3B2 | Converts pregnenolone to progesterone. nih.govditki.com | Pregnenolone | Progesterone |

| 5β-reductase | AKR1D1 | Reduces the C4-C5 double bond of progesterone. nih.gov | Progesterone | 5β-dihydroprogesterone |

| 3α-hydroxysteroid dehydrogenase | AKR1C2 | Reduces the 3-keto group of 5β-dihydroprogesterone. nih.gov | 5β-dihydroprogesterone | Pregnanolone |

Gonadal Production of 5β-Pregnane and its Derivatives

The gonads, namely the testes in males and the ovaries in females, are the primary sites of sex steroid production. Similar to the adrenal glands, steroidogenesis in the gonads begins with the conversion of cholesterol to pregnenolone. researchgate.net While the principal products of the gonads are androgens and estrogens, they also have the enzymatic machinery to produce 5β-pregnane derivatives.

In the gonads, progesterone is an important intermediate in the synthesis of androgens and estrogens. researchgate.net The enzyme 5β-reductase is also present in the testes, where it can convert progesterone to 5β-dihydroprogesterone. nih.gov This pathway represents a route for the metabolism of progesterone within the gonads, leading to the formation of non-androgenic and non-estrogenic steroids. Further metabolism of 5β-dihydroprogesterone by 3α-HSD can yield pregnanolone. nih.gov The physiological significance of 5β-pregnane derivatives in the gonads is an area of ongoing research, but they may play roles in local signaling and regulation of reproductive processes.

Central Nervous System Enzymatic Machinery for 5β-Pregnane Synthesis (Neurosteroidogenesis)

The central nervous system (CNS) is capable of de novo synthesis of steroids, a process known as neurosteroidogenesis. nih.govoup.com These neurosteroids can be synthesized in both neurons and glial cells. nih.govoup.com The synthesis of neurosteroids begins with the transport of cholesterol into the mitochondria, where it is converted to pregnenolone by P450scc. oup.comresearchgate.net

Pregnenolone is a key precursor for the synthesis of various neurosteroids, including progesterone, which is formed by the action of 3β-HSD. oup.com In the brain, progesterone can be metabolized into 5β-pregnane derivatives. The enzyme 5β-reductase (AKR1D1) is expressed in the brain and catalyzes the conversion of progesterone to 5β-dihydroprogesterone. nih.gov Subsequently, 3α-HSD can convert 5β-dihydroprogesterone to pregnanolone (3α-hydroxy-5β-pregnan-20-one). nih.gov

Pregnanolone is a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. nih.gov This interaction enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The synthesis of 5β-pregnane derivatives within the CNS is therefore of significant interest for its role in modulating neuronal excitability and behavior.

Enzymes in Neurosteroidogenesis of 5β-Pregnane

| Enzyme | Location | Function | Substrate | Product |

|---|---|---|---|---|

| Cytochrome P450 side-chain cleavage (P450scc) | Mitochondria of neurons and glial cells | Converts cholesterol to pregnenolone. oup.comresearchgate.net | Cholesterol | Pregnenolone |

| 3β-hydroxysteroid dehydrogenase (3β-HSD) | Neurons and glial cells | Converts pregnenolone to progesterone. oup.com | Pregnenolone | Progesterone |

| 5β-reductase (AKR1D1) | Cytosol of brain cells | Reduces progesterone to 5β-dihydroprogesterone. nih.gov | Progesterone | 5β-dihydroprogesterone |

| 3α-hydroxysteroid dehydrogenase (3α-HSD) | Cytosol of brain cells | Converts 5β-dihydroprogesterone to pregnanolone. nih.gov | 5β-dihydroprogesterone | Pregnanolone |

Hepatic and Peripheral Biotransformation to 5β-Pregnane

The liver is the primary site of steroid hormone metabolism and clearance. connectjournals.com Progesterone that enters the circulation is extensively metabolized in the liver. One of the major metabolic pathways for progesterone in the liver is 5β-reduction. connectjournals.comnih.gov The enzyme 5β-reductase (AKR1D1) is abundantly expressed in the liver and efficiently converts progesterone to 5β-dihydroprogesterone. nih.gov

This hepatic biotransformation is a critical step in the inactivation and subsequent excretion of progesterone. connectjournals.com The resulting 5β-pregnane metabolites can be further conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their elimination in the urine and bile. In addition to the liver, peripheral tissues can also contribute to the biotransformation of progesterone to 5β-pregnane derivatives, although to a lesser extent than the liver. researchgate.net

Plant Sterol Biosynthesis of 5β-Pregnanes

In the plant kingdom, enzymes capable of 5β-reduction of steroids have been identified and are involved in the biosynthesis of specialized metabolites. nih.gov A family of enzymes known as progesterone 5β-reductase/iridoid synthase (PRISE) has been characterized in various plant species. acs.org These enzymes are part of the short-chain dehydrogenase/reductase (SDR) superfamily. mdpi.com

One of the key functions of these enzymes is the stereoselective reduction of progesterone to 5β-pregnan-3,20-dione. nih.gov This reaction is a crucial step in the biosynthesis of cardenolides, a class of triterpenoids with important pharmacological activities. acs.org The PRISE family of enzymes can also act on other substrates, such as 8-oxogeranial in the biosynthesis of iridoids. nih.gov The presence and activity of these enzymes highlight a conserved biochemical mechanism for 5β-reduction across different biological kingdoms.

Metabolic Transformations and Conjugation of 5β Pregnane

Hydroxylation Reactions and Cytochrome P450 (CYP) Mediated Metabolism

Hydroxylation, the introduction of a hydroxyl (-OH) group, is a critical initial step in the metabolism of 5β-pregnane. This process is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are heme-containing monooxygenases. issx.org These enzymes play a pivotal role in the metabolism of a wide array of endogenous and exogenous compounds, including steroids. news-medical.netmdpi.com

Regioselective Hydroxylation at Specific Positions (e.g., C-3, C-6, C-11, C-17, C-20, C-21)

The hydroxylation of the 5β-pregnane nucleus is characterized by its regioselectivity, meaning that the hydroxyl group is introduced at specific carbon atoms of the steroid skeleton. This specificity is determined by the active site geometry of the particular CYP isozyme involved.

Microbial transformation studies have provided significant insights into the potential sites of hydroxylation on the pregnane (B1235032) ring. For instance, various fungal strains can hydroxylate progesterone (B1679170) and 5β-pregnane-3,20-dione at positions such as 6β, 7α, 9α, 14α, and 15β. nih.gov Dihydroxylation at combinations like 6β,14α and 7α,14α has also been observed. nih.gov

Within the human body, key hydroxylation events occur at several positions on the pregnane ring, leading to the formation of various metabolites. These include:

C-3: The introduction of a hydroxyl group at the C-3 position is a common metabolic step. For example, 5β-pregnane-3,20-dione is converted to 3α-hydroxy-5β-pregnan-20-one. hmdb.ca

C-6: 6β-hydroxylation is a significant metabolic pathway for many steroids, primarily catalyzed by CYP3A4. researchgate.net

C-11: The enzyme 11β-hydroxylase (CYP11B1) is responsible for hydroxylation at the C-11 position, a crucial step in corticosteroid biosynthesis. hmdb.cahmdb.ca

C-17: 17α-hydroxylase (CYP17A1) introduces a hydroxyl group at the C-17 position, a key reaction in the synthesis of glucocorticoids and sex steroids. issx.orghmdb.ca

C-20: Hydroxylation can also occur at the C-20 position of the side chain.

C-21: 21-hydroxylase (CYP21A2) is essential for the synthesis of corticosteroids, adding a hydroxyl group to the C-21 position. issx.orghmdb.ca

The regioselectivity of these reactions is fundamental to the physiological function of the resulting steroid metabolites.

Role of Specific CYP Isoforms in 5β-Pregnane Hydroxylation

Different isoforms of the cytochrome P450 enzyme family exhibit distinct substrate specificities and are responsible for hydroxylation at various positions on the 5β-pregnane molecule. The major human CYP enzymes involved in drug and steroid metabolism include CYP1A2, CYP2C9, CYP2D6, CYP3A4, and CYP3A5. news-medical.netmdpi.com

CYP3A4: This is the most abundant CYP isoform in the human liver and is responsible for the metabolism of a vast number of substrates, including many steroids. mdpi.comjst.go.jp It is a key enzyme in the 6β-hydroxylation of progesterone and other pregnane derivatives. researchgate.net The expression and activity of CYP3A4 can be induced by various substances, including synthetic glucocorticoids. jst.go.jp

CYP3A5: Sharing significant protein identity and overlapping substrate specificity with CYP3A4, CYP3A5 also contributes to steroid metabolism. jst.go.jp

CYP3A7: This is the predominant CYP isoform in the fetal liver and plays a crucial role in the metabolism of hormones during fetal development. jst.go.jp

CYP2C Family: Rabbit cytochrome P450 2C3 has been shown to catalyze the 16α-hydroxylation of progesterone and is allosterically activated by 5β-pregnane-3β,20α-diol. nih.govnih.gov In humans, the CYP2C subfamily, including CYP2C8, CYP2C9, and CYP2C19, is also involved in steroid metabolism, often induced via the pregnane X receptor (PXR). evotec.com

Steroidogenic P450s: Specific P450 enzymes are dedicated to steroid biosynthesis. These include CYP11A1 (cholesterol side-chain cleavage), CYP11B1 (11β-hydroxylase), CYP11B2 (aldosterone synthase), CYP17A1 (17α-hydroxylase/17,20-lyase), CYP19A1 (aromatase), and CYP21A2 (21-hydroxylase). researchgate.net These enzymes catalyze highly specific hydroxylation and other modification reactions essential for producing active steroid hormones.

| Enzyme Family | Specific Isoform(s) | Key Hydroxylation Position(s) | Substrate Examples |

| Cytochrome P450 | CYP3A4 | 6β, 16α | Progesterone, Testosterone (B1683101), Cortisol |

| CYP2C Family (e.g., 2C3 in rabbits) | 16α | Progesterone | |

| CYP11B1 | 11β | Pregnane derivatives | |

| CYP17A1 | 17α | Pregnenolone (B344588), Progesterone | |

| CYP21A2 | 21 | Progesterone, 17α-hydroxyprogesterone |

Reductive and Oxidative Metabolism of 5β-Pregnane Metabolites

Following hydroxylation, 5β-pregnane derivatives undergo further metabolism through reductive and oxidative reactions. These processes are catalyzed by various dehydrogenases and reductases, leading to a diverse array of metabolites with altered biological activities.

3α-Hydroxysteroid Dehydrogenase (3α-HSD) and 3β-HSD Activities on Pregnanes

Hydroxysteroid dehydrogenases (HSDs) are a group of enzymes that catalyze the interconversion of hydroxyl and keto groups on the steroid nucleus. They are critical in modulating the activity of steroid hormones.

3α-Hydroxysteroid Dehydrogenase (3α-HSD): This enzyme is involved in the conversion of 3-keto steroids to 3α-hydroxy steroids. For example, 5β-pregnane-3,20-dione is converted to 3α-hydroxy-5β-pregnan-20-one by 3-alpha-hydroxysteroid dehydrogenase. hmdb.ca Similarly, 21-hydroxy-5β-pregnane-3,11,20-trione is converted to 3α,21-dihydroxy-5β-pregnane-11,20-dione by this enzyme. hmdb.ca Studies on purified 20α-HSD from pig adrenal glands have shown that it also possesses 3α-HSD activity, with a preference for 5β-isomers of pregnane substrates. nih.gov

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme catalyzes the oxidation of 3β-hydroxy steroids to 3-keto steroids. The enzyme 3beta-hydroxy-5beta-steroid dehydrogenase, for instance, catalyzes the reaction of 3β-hydroxy-5β-pregnane-20-one and NADP+ to produce 5β-pregnan-3,20-dione, NADPH, and H+. wikipedia.orgexpasy.orgebi.ac.uk This activity is crucial for the biosynthesis of all active steroid hormones.

Epimerization and Interconversion of Pregnane Isomers

The stereochemistry of the steroid nucleus, particularly at the C-3 and C-5 positions, significantly influences biological activity. Epimerization refers to the change in the configuration of a single chiral center.

The interconversion between 3α-hydroxy and 3β-hydroxy pregnane metabolites is a key regulatory step. For instance, 3α-hydroxy pregnanolones are known neuroinhibitors, while their 3β-isomers can have opposite effects. oup.com This balance is controlled by the activities of 3α-HSD and 3β-HSD enzymes. researchgate.net

The 5β configuration of the pregnane ring results in a bent A/B ring junction, which is distinct from the planar conformation of 5α isomers. vulcanchem.com This structural difference impacts metabolic stability and receptor binding. While the conversion between 5α and 5β isomers is not a simple epimerization and requires a series of enzymatic steps, the initial reduction of the parent steroid (e.g., progesterone) by either 5α-reductase or 5β-reductase determines the subsequent metabolic pathway and the stereochemistry of the resulting metabolites. vulcanchem.com

Glucuronidation and Sulfation of 5β-Pregnane Derivatives

To increase their water solubility and facilitate their elimination from the body, 5β-pregnane metabolites undergo phase II conjugation reactions. nih.govuomus.edu.iq The most common conjugation pathways for steroids are glucuronidation and sulfation.

Glucuronidation: This process involves the attachment of glucuronic acid to a hydroxyl group on the steroid metabolite. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). hmdb.ca The resulting glucuronide conjugate is significantly more water-soluble and is readily excreted in urine and bile. hmdb.cancats.io A major metabolite of progesterone is 5β-pregnane-3α,20α-diol glucuronide. ncats.iocymitquimica.com This conjugate is formed in the liver and serves as a key marker for progesterone metabolism. ncats.ioontosight.aihmdb.ca

Sulfation: Sulfation is another important conjugation reaction where a sulfonate group is transferred from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the steroid. ontosight.ai This reaction is catalyzed by sulfotransferases. Sulfated steroids, such as pregnanediol (B26743) sulfates, are also highly water-soluble and can be excreted. ontosight.aiontosight.ai Interestingly, sulfation can not only inactivate a steroid but in some cases can reverse its biological effect. oup.comresearchgate.net For example, while 3α-hydroxy-5β-pregnan-20-one has neuroactive properties, its sulfated form can act as a negative modulator of certain receptors. researchgate.net In some species, sulfated pregnane triols are found in significant concentrations in the plasma. nih.gov

| Conjugation Reaction | Enzyme | Conjugating Group | Resulting Product Example |

| Glucuronidation | UDP-glucuronosyltransferase (UGT) | Glucuronic Acid | 5β-Pregnane-3α,20α-diol glucuronide |

| Sulfation | Sulfotransferase (SULT) | Sulfonate (from PAPS) | Pregnane-3,20-diol sulfate (B86663) |

Uridine Diphosphate Glucuronosyltransferases (UGTs) in Pregnane Conjugation

Glucuronidation, the process of attaching glucuronic acid to a substrate, is a major pathway for the conjugation and subsequent elimination of steroid metabolites. nih.govhmdb.ca This reaction is catalyzed by a superfamily of enzymes known as Uridine Diphosphate Glucuronosyltransferases (UGTs). criver.com

Research has identified specific UGT isoforms involved in the glucuronidation of 5β-pregnane metabolites. Notably, UGT1A1 and UGT2B7 have been shown to be the primary enzymes responsible for the glucuronidation of 5β-pregnane-3α,20α-diol. hmdb.cahmdb.ca The resulting glucuronide conjugates, such as 5β-pregnane-3α,20α-diol glucuronide, are significantly more water-soluble than the parent compound, which facilitates their excretion. hmdb.cahmdb.ca

The expression and activity of these UGTs can be influenced by various factors, including the presence of other steroids like progesterone. nih.gov For instance, progesterone has been shown to enhance the promoter activity of UGT1A1, suggesting a potential for regulatory feedback in steroid metabolism. nih.gov

Table 1: UGT Isoforms in 5β-Pregnane Metabolite Conjugation

| UGT Isoform | 5β-Pregnane Substrate | Resulting Conjugate | Reference(s) |

| UGT1A1 | 5β-Pregnane-3α,20α-diol | 5β-Pregnane-3α,20α-diol glucuronide | hmdb.cahmdb.ca |

| UGT2B7 | 5β-Pregnane-3α,20α-diol | 5β-Pregnane-3α,20α-diol glucuronide | hmdb.cahmdb.ca |

This table summarizes the key UGT enzymes identified in the glucuronidation of 5β-pregnane metabolites.

Sulfotransferases (SULTs) and their Role in Pregnane Sulfation

Sulfation is another critical conjugation pathway for steroids, catalyzed by sulfotransferase (SULT) enzymes. frontiersin.orgresearchgate.net This process involves the transfer of a sulfonate group to the steroid molecule, which increases its polarity and facilitates its elimination. oup.com

Studies have shown that sulfated 5β-pregnane metabolites, such as conjugated 5β-pregnane-3α,20α-diol, are found in circulation, indicating the physiological relevance of this conjugation pathway. frontiersin.org

Table 2: SULT Isoforms Implicated in Pregnane Sulfation

| SULT Isoform | Potential 5β-Pregnane Related Substrate(s) | General Role in Steroid Sulfation | Reference(s) |

| SULT2A1 | Pregnenolone and other hydroxysteroids | Broad substrate specificity for steroids and bile acids | frontiersin.orgoup.comgenecards.org |

| SULT1E1 | Pregnenolone, Estradiol (B170435), Estrone | Key enzyme in estrogen homeostasis, also sulfates other steroids | uniprot.orguniprot.org |

This table highlights the SULT enzymes that are likely involved in the sulfation of 5β-pregnane and its precursors.

Other Conjugation Pathways (e.g., Acetylation, Methylation, if relevant to research literature)

Beyond glucuronidation and sulfation, other conjugation pathways contribute to the metabolic fate of 5β-pregnane derivatives.

N-acetylglucosamine Conjugation: Research has identified that 5β-pregnane metabolites can be conjugated with N-acetylglucosamine (GlcNAc). researchgate.net Specifically, 5β-pregnane-3α,20α-diol has been found as a GlcNAc conjugate. researchgate.net This indicates that N-acetylglucosaminyltransferases play a role in the metabolism of pregnane steroids. researchgate.netwikipedia.org

Acetylation: The enzymatic acetylation of pregnane derivatives has also been reported. For example, the formation of 20α-acetoxy-5β-pregnan-3α-ol suggests the involvement of acetyltransferases in the metabolism of 5β-pregnane. While this pathway appears to be less predominant than glucuronidation or sulfation, it represents another route for the modification and potential deactivation of 5β-pregnane metabolites.

Methylation: The direct methylation of the 5β-pregnane steroid nucleus as a primary metabolic conjugation step is not well-documented in the current research literature. While methylation processes are crucial in regulating the activity of nuclear receptors involved in steroid metabolism, such as the pregnane X receptor (PXR), this appears to be a regulatory mechanism rather than a direct conjugation pathway for the 5β-pregnane molecule itself. tandfonline.comnih.gov

Catabolic Pathways and Subsequent Metabolite Fates

The catabolism of 5β-pregnane is a multi-step process that follows its formation from progesterone via the action of 5β-reductase. nih.govnumberanalytics.com The initial 5β-pregnane structure undergoes further enzymatic modifications, primarily through the action of hydroxysteroid dehydrogenases (HSDs), leading to a variety of metabolites.

A key metabolite is 5β-pregnanedione (5β-pregnane-3,20-dione). researchgate.net This can then be further reduced to form pregnanolones and pregnanediols. For example, the reduction of the ketone groups at positions 3 and 20 leads to the formation of 5β-pregnane-3α,20α-diol , a major urinary and fecal metabolite of progesterone. nih.govtargetmol.com

The catabolic pathway can be summarized as follows: Progesterone → 5β-Pregnanedione → 5β-Pregnanolone isomers → 5β-Pregnanediol isomers

These metabolites can also undergo hydroxylation at various positions on the steroid nucleus, creating an even wider array of compounds. For example, the urinary excretion of 5β-pregnane-3α,20α,21-triol has been reported in pregnant women. targetmol.com

The ultimate fate of these metabolites is excretion from the body. Following conjugation with glucuronic acid, sulfate, or other moieties, these water-soluble compounds are transported into the bloodstream and subsequently eliminated via the kidneys into the urine or through the liver into the bile and then excreted in the feces. nih.govnih.govtargetmol.com The relative proportion of urinary versus fecal excretion can vary depending on the specific metabolite and the physiological state of the individual. nih.gov

Table 3: Key Catabolic Metabolites of 5β-Pregnane

| Metabolite | Precursor(s) | Key Enzymes in Formation | Primary Excretion Route(s) | Reference(s) |

| 5β-Pregnanedione | Progesterone | 5β-Reductase | - | researchgate.net |

| 5β-Pregnane-3α,20α-diol | 5β-Pregnanedione | Hydroxysteroid dehydrogenases | Urine, Feces | nih.govtargetmol.com |

| 5β-Pregnane-3α,20α,21-triol | 5β-Pregnane-3α,20α-diol (likely) | Hydroxylases | Urine | targetmol.com |

This table outlines the major catabolic products of 5β-pregnane, their precursors, the enzymes involved in their formation, and their primary routes of excretion.

Biological Activities and Receptor Interactions of 5β Pregnane and Its Metabolites

Neurosteroidogenic Modulations and Central Nervous System Effects

Metabolites of 5β-pregnane are potent modulators of neuronal function, primarily through their interactions with key neurotransmitter receptors. This non-genomic action allows for rapid changes in neuronal excitability.

Allosteric Modulation of GABA-A Receptors by 5β-Pregnane Metabolites (e.g., 5β-Dihydroprogesterone, Pregnanolone)

The most well-characterized central nervous system effect of 5β-pregnane metabolites is their role as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor. wikipedia.orgmdpi.com The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the brain; its activation allows chloride ions to enter a neuron, hyperpolarizing the cell and making it less likely to fire an action potential. wikipedia.org

Metabolites such as pregnanolone (B1679072) (also known as 3α-hydroxy-5β-pregnan-20-one or 3α,5β-THP) and 5β-dihydroprogesterone (5β-DHP) bind to a site on the GABA-A receptor that is distinct from the binding sites for GABA itself, benzodiazepines, and barbiturates. frontiersin.orgacs.orgfrontiersin.org This binding enhances the receptor's response to GABA, potentiating the influx of chloride ions and thereby increasing inhibitory neurotransmission. wikipedia.orgacs.orgfrontiersin.org Studies have shown that pregnanolone and 5β-DHP can reversibly enhance the membrane currents elicited by GABA. acs.org At concentrations higher than those needed to potentiate GABA currents, these steroids can directly activate the GABA-A receptor complex. acs.org

While both 5α- and 5β-reduced pregnane (B1235032) steroids are active at GABA-A receptors, the 5α-isomers, such as allopregnanolone (B1667786), are generally considered more potent positive modulators than their 5β-counterparts like pregnanolone. mdpi.com 5β-DHP also acts as a positive allosteric modulator, though its affinity for the receptor is considered relatively low compared to 3α-hydroxylated metabolites like pregnanolone. wikipedia.org

It is important to note that stereochemistry plays a crucial role in the activity of these metabolites. For instance, epipregnanolone (B113913) (3β-hydroxy-5β-pregnan-20-one), the 3β-epimer of pregnanolone, acts as a negative allosteric modulator of the GABA-A receptor, reversing the potentiating effects of molecules like allopregnanolone. wikipedia.org

Interactions with NMDA Receptors and Serotonin (B10506) Receptors

Beyond their effects on GABA-A receptors, 5β-pregnane metabolites also interact with N-methyl-D-aspartate (NMDA) receptors, which are critical for excitatory neurotransmission. In contrast to their enhancing effect at GABA-A receptors, certain 5β-pregnanes act as inhibitors or negative modulators of NMDA receptors. acs.orgmdpi.comresearchgate.net

Specifically, pregnanolone and its sulfated form, pregnanolone sulfate (B86663), have been shown to have a moderate inhibitory effect on NMDA receptors. acs.orgmdpi.comnih.govoup.com This action stands in opposition to other neurosteroids like pregnenolone (B344588) sulfate, which potentiates NMDA receptor function. mdpi.comnih.gov The bent molecular shape characteristic of 5β-pregnanes is thought to be a key structural feature for their inhibitory activity at NMDA receptors. researchgate.net The sulfated version of epipregnanolone also functions as a negative allosteric modulator of NMDA receptors. wikipedia.org

Evidence for direct interactions between 5β-pregnane metabolites and serotonin receptors is less definitive in the available research. While neurosteroids as a broad class are known to be targets for and can influence serotonergic systems, specific data detailing the direct binding or modulation of serotonin receptors by pregnanolone or 5β-DHP is limited. frontiersin.orgjpn.canih.gov Some research has indicated that other neurosteroids, such as DHEA, can interact with ligand-gated serotonin (5-HT) receptors. frontiersin.orgnih.gov

Receptor-Mediated Signaling Beyond Neurosteroids

In addition to their rapid, non-genomic effects on membrane-bound ion channels, 5β-pregnane metabolites also engage in slower, genomic signaling pathways by acting as ligands for nuclear receptors. This mechanism allows for long-term regulation of cellular function through the control of gene expression.

Ligand Binding to Nuclear Receptors (e.g., Pregnane X Receptor (PXR) if 5β-Pregnane or its direct metabolites act as ligands)

A key metabolite of 5β-pregnane, 5β-dihydroprogesterone (5β-pregnane-3,20-dione), has been identified as an endogenous ligand for the Pregnane X Receptor (PXR). mdpi.comwikipedia.orgmdpi.com PXR is a nuclear receptor that functions as a xenosensor, detecting the presence of foreign substances (xenobiotics) as well as certain endogenous molecules. wikipedia.org

The receptor was named "pregnane" precisely because of its activation by C21 steroids like 5β-DHP. nih.gov Research confirms that 5β-DHP acts as a PXR agonist, meaning it binds to and activates the receptor. wikipedia.orgresearchgate.netoup.com While one study characterized this agonism as relatively weak, other research highlights 5β-DHP as a principal endogenous activator. wikipedia.orgmdpi.com PXR is highly promiscuous, activated by a wide variety of compounds including other steroids, bile acids, and pharmaceutical drugs. oup.com The activation of PXR by 5β-DHP represents a critical link between steroid metabolism and the regulation of genes involved in detoxification and homeostasis. mdpi.compnas.org

Regulation of Gene Expression through Pregnane-Nuclear Receptor Complexes

Upon activation by a ligand such as 5β-dihydroprogesterone, PXR undergoes a conformational change. ijbs.com It then forms a heterodimer with another nuclear receptor, the retinoid X receptor (RXR). wikipedia.org This PXR-RXR complex translocates to the nucleus, where it binds to specific DNA sequences known as PXR-responsive elements (PXREs) located in the promoter regions of target genes. pnas.orgijbs.com

This binding initiates the recruitment of co-activator proteins and stimulates the transcription of a network of genes. mdpi.com A primary function of PXR is to upregulate genes involved in the metabolism, detoxification, and clearance of both xenobiotics and endogenous compounds. wikipedia.orgnih.gov Key target genes include those encoding for phase I metabolic enzymes, such as cytochrome P450 3A4 (CYP3A4), and phase III transport proteins like multidrug resistance protein 1 (MDR1). wikipedia.orgijbs.comnih.gov Therefore, the activation of PXR by 5β-DHP can lead to the coordinated upregulation of a suite of genes that enhance the body's ability to metabolize and eliminate a wide range of chemical substances. nih.govnih.gov This regulation occurs in a ligand- and promoter-selective fashion, allowing for differential expression of target genes. nih.gov

Data Tables

Table 1: Summary of Receptor Interactions for Key 5β-Pregnane Metabolites

| Metabolite | Receptor | Type of Interaction | Effect | Reference |

|---|---|---|---|---|

| Pregnanolone (3α-hydroxy-5β-pregnan-20-one) | GABA-A | Positive Allosteric Modulator | Enhances GABA-mediated chloride currents, leading to decreased neuronal excitability. Can directly activate the receptor at high concentrations. | mdpi.comfrontiersin.orgacs.orgfrontiersin.org |

| 5β-Dihydroprogesterone (5β-DHP) | GABA-A | Positive Allosteric Modulator | Enhances GABA-mediated chloride currents, though with lower affinity than 3α-hydroxylated metabolites. | mdpi.comwikipedia.org |

| Pregnanolone / Pregnanolone Sulfate | NMDA | Negative Modulator / Inhibitor | Inhibits NMDA receptor function, contributing to a reduction in excitatory neurotransmission. | acs.orgmdpi.comnih.gov |

| Epipregnanolone (3β-hydroxy-5β-pregnan-20-one) | GABA-A | Negative Allosteric Modulator | Reverses the potentiating effects of positive modulators like allopregnanolone. | wikipedia.org |

| 5β-Dihydroprogesterone (5β-DHP) | Pregnane X Receptor (PXR) | Agonist | Binds to and activates PXR, initiating the regulation of target gene expression. | wikipedia.orgmdpi.comnih.govoup.com |

Endocrine System Modulation

The 5β-pregnane scaffold and its various metabolites exert significant influence over the endocrine system, participating in complex feedback loops and regulatory pathways. These interactions are crucial for maintaining homeostasis and orchestrating physiological responses to various stimuli.

Feedback Mechanisms within the Hypothalamic-Pituitary-Adrenal (HPA) Axis

The Hypothalamic-Pituitary-Adrenal (HPA) axis is a cornerstone of the neuroendocrine system, governing reactions to stress and regulating numerous physiological processes. wikipedia.org It operates through a cascade of hormonal signals: the hypothalamus releases corticotropin-releasing hormone (CRH), which stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH). clevelandclinic.org ACTH, in turn, acts on the adrenal cortex to produce glucocorticoids, such as cortisol. wikipedia.orgnih.gov A critical feature of the HPA axis is its negative feedback system, where cortisol inhibits the secretion of CRH and ACTH to terminate the stress response. wikipedia.orgnih.gov

Metabolites of 5β-pregnane are deeply integrated into the regulation of the HPA axis. Stress-induced activation of the HPA axis leads to an increase in neurosteroid levels, including derivatives of progesterone (B1679170). nih.gov These neurosteroids can modulate the HPA axis response. For instance, during pregnancy, neuroactive steroids derived from progesterone contribute to a profound attenuation of HPA axis responses to stressors. nih.gov This adaptation is thought to protect the fetus from the adverse effects of excessive glucocorticoid exposure. nih.gov

The mechanism for this modulation during pregnancy involves the suppression of noradrenaline release in the paraventricular nucleus (PVN) of the hypothalamus, driven by an up-regulated endogenous opioid system induced by these neuroactive steroids. nih.gov In non-pregnant states, dysfunction in the HPA axis feedback loop, potentially influenced by altered metabolism of steroids like cortisol, is implicated in conditions such as polycystic ovary syndrome (PCOS). nih.gov In some cases of PCOS with adrenal hyperandrogenism, there is evidence of increased metabolic clearance of cortisol, partly through enhanced 5β-reductase activity. This could lead to a compensatory overactivation of the HPA axis. nih.gov

Furthermore, neuroactive steroids, including those with a 5β-pregnane structure, can influence the GABAergic system, which itself plays a significant role in regulating the HPA-axis. nih.gov By modulating GABAergic transmission, these steroids can indirectly influence the activity of the HPA axis. nih.gov

Influence on Gonadal Steroidogenesis and Reproduction-Related Processes

The 5β-pregnane structure is fundamentally linked to reproductive physiology, originating from cholesterol and serving as a precursor and metabolite in the biosynthesis of sex hormones. drugbank.comnih.gov Gonadal steroidogenesis, the process of producing steroid hormones in the testes and ovaries, is a complex network of enzymatic reactions that results in the formation of androgens, estrogens, and progestogens. nih.govresearchgate.net

Progesterone, a key 5β-pregnane series hormone, is essential for numerous reproductive functions, including the menstrual cycle, preparation of the uterus for embryo implantation, and the maintenance of pregnancy. drugbank.comhmdb.caivf-success.com Its metabolites, including various 5β-pregnane derivatives, are also biologically active. For instance, in the African elephant, 5α-reduced pregnanes, which are structurally related to the 5β series, are the predominant progestins secreted by the corpus luteum during the ovarian cycle and pregnancy, suggesting they are critical indicators of corpus luteum function. researchgate.net

The synthesis of these steroids is tightly regulated by the hypothalamic-pituitary-gonadal (HPG) axis. researchgate.net The hypothalamus releases gonadotropin-releasing hormone (GnRH), which prompts the pituitary to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH). researchgate.netivf-success.com These gonadotropins then act on the gonads to stimulate steroidogenesis. wikipedia.org

Investigations into the steroidogenic pathways have revealed the presence and activity of various enzymes in the gonads that metabolize pregnane compounds. For example, studies on human fetal gonads have shown that the fetal ovary can convert pregnenolone into metabolites such as 5α-pregnane-3,20-dione, indicating active 5α-reductase, an enzyme that also has a 5β-reductase counterpart. nih.gov While progesterone and its metabolites are crucial, their actions are not always mediated by classical intracellular receptors. Progestogens can also act in specific brain regions, like the midbrain ventral tegmental area, to influence mating behaviors, often through non-traditional steroid targets. nih.gov

Cross-Talk with Other Endocrine Axes

A significant area of cross-talk involves the influence of gonadal steroids on the HPA axis. There are notable sex differences in HPA axis responsiveness, which are largely attributed to the modulatory effects of androgens and estrogens. frontiersin.org For example, estradiol (B170435) can enhance the adrenal response to ACTH. frontiersin.org Given that 5β-pregnane derivatives are precursors and metabolites in the synthesis of these sex steroids, they are indirectly involved in this regulatory interplay.

Furthermore, the metabolic state of the body, which is regulated by various endocrine signals, can influence steroid metabolism. In conditions like obesity, there can be alterations in HPA axis activity and cortisol metabolism. researchgate.net Studies have shown that in obese pregnant women, maternal cortisol levels may be lower, potentially indicating a lesser activation of the HPA axis compared to lean pregnant women. researchgate.net This suggests a complex interaction between metabolic hormones and the steroidogenic pathways involving pregnane derivatives.

The thyroid axis also interacts with the HPA and HPG axes, although direct interactions with 5β-pregnane are less characterized. However, given the global regulatory role of thyroid hormones on metabolism, they can indirectly influence the synthesis and clearance of steroid hormones, including those of the pregnane family.

Physiological Roles in Specific Biological Systems (Mechanistic Focus)

Central Nervous System Function and Neuroplasticity

Metabolites of 5β-pregnane, often categorized as neuroactive steroids, play a crucial role in the central nervous system (CNS) by rapidly altering neuronal excitability. cornell.edu They achieve this by interacting with membrane-bound receptors, most notably the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. cornell.edu

For example, 3α-hydroxy-5β-pregnan-20-one (pregnanolone) is a potent positive allosteric modulator of the GABA-A receptor. ebi.ac.uknih.gov This modulation enhances GABA-activated chloride ion currents, leading to neuronal hyperpolarization and a general depressant effect on the CNS. cornell.edunih.gov This mechanism is similar to that of anesthetic barbiturates. cornell.edu The effects of these neurosteroids can include sedation, anxiolysis, and anticonvulsant activity. ebi.ac.uk

Conversely, other pregnane derivatives can have opposing effects. For instance, 3α-hydroxy-5β-pregnan-20-one sulfate has been shown to be a negative modulator of the NMDA receptor, inhibiting its function. researchgate.net The sulfation of these steroids appears to be a critical factor in determining their activity at different receptors. researchgate.net

The continuous adaptation and reorganization of neural networks, known as neuroplasticity, is also influenced by these steroids. wikipedia.org Progesterone and its metabolites are involved in processes such as myelination, neuroprotection, and the formation of neural circuits during development. frontiersin.org The brain itself can synthesize these neurosteroids, highlighting their importance in local neuromodulation. nih.govfrontiersin.org The levels of these neuroactive steroids fluctuate in response to various factors, including stress and the menstrual cycle, suggesting a dynamic role in brain function. cornell.edu

Cardiocirculatory System Effects

The cardiovascular system undergoes significant adaptations in response to hormonal fluctuations, and pregnane derivatives, particularly progesterone, play a role in this regulation. Progesterone is known to have protective effects on the cardiovascular system, including lowering blood pressure and promoting vasodilation. researchgate.net These effects are, at least in part, mediated by progesterone receptors present in the arterial wall. nih.gov

During pregnancy, the cardiovascular system experiences dramatic changes to support the growing fetus, including a 30-50% increase in cardiac output and a rise in blood volume. nih.govgehealthcare.com Progesterone levels also increase significantly during this time, and it is implicated in regulating these pregnancy-induced cardiovascular adaptations. researchgate.net

However, the effects of pregnane derivatives on the cardiovascular system can be complex and depend on the specific compound. While natural progesterone generally exhibits beneficial effects, some synthetic progestins used in hormone therapy have been associated with different, and sometimes adverse, cardiovascular outcomes. researchgate.netnih.gov For instance, progesterone can influence fluid retention, which may be a concern for individuals with pre-existing cardiac or renal dysfunction. droracle.ai Furthermore, some studies have suggested a potential for progestins to induce vasoconstriction in certain contexts. nih.gov The interaction with other hormones, such as estrogen, is also a critical factor, as progestins can modulate the cardiovascular effects of estrogens. nih.gov

Some pregnane derivatives have also been synthesized and studied for their potential to interact with the digitalis receptor on the Na+/K+-transporting ATPase in cardiac tissue, suggesting another potential mechanism through which these steroids could influence cardiac function. acs.org

Metabolic Regulation and Energy Homeostasis

The 5β-pregnane scaffold and its various metabolites are significant participants in the regulation of metabolic processes and the maintenance of energy homeostasis. Their influence is largely mediated through the activation of the Pregnane X Receptor (PXR), a nuclear receptor that functions as a sensor for a wide array of endogenous and xenobiotic substances. nih.govfrontiersin.org Upon activation, PXR orchestrates the expression of a network of genes involved in the metabolism and clearance of these compounds, particularly in the liver and intestine. nih.gov

Metabolites such as 5β-pregnane-3,20-dione have been identified as agonists of the human PXR. nih.gov The activation of PXR by these steroids initiates the transcription of key metabolic enzymes, most notably those of the cytochrome P450 family, including CYP3A4 and CYP2B6. nih.gov These enzymes are crucial for the breakdown of a vast number of substrates, from therapeutic drugs to endogenous molecules like steroid hormones and bile acids. frontiersin.orgnih.gov This regulatory action ensures that cellular and systemic concentrations of various metabolites are maintained within a physiological range, a cornerstone of metabolic homeostasis. frontiersin.org

Research using stable cell lines expressing human PXR has demonstrated that 5β-pregnane-3,20-dione can effectively induce the expression of reporter genes linked to CYP3A4 promoters. nih.gov This highlights a direct mechanism by which 5β-pregnane metabolites can influence the body's metabolic capacity. Furthermore, the interaction extends to lipid metabolism. For instance, the metabolite 3-alpha-hydroxy-5beta-pregnane-20-one has been identified in studies of placental lipid metabolism, where alterations in lipid pathways are associated with inflammation and pregnancy outcomes. oup.com This suggests a role for 5β-pregnane derivatives in modulating lipid and energy balance in specific physiological contexts. oup.com The activation of PXR by endogenous ligands is considered a vital pathway for maintaining homeostasis by regulating the expression of metabolic enzymes and transport proteins. frontiersin.org

Table 1: Research Findings on 5β-Pregnane Metabolites in Metabolic Regulation

| Metabolite | Receptor/Enzyme | Observed Effect | Research Model | Citation |

|---|---|---|---|---|

| 5β-Pregnane-3,20-dione | Pregnane X Receptor (PXR) | Agonist activity; induction of CYP3A4 and CYP2B6 expression. | Stable hepatoma cell line expressing human PXR. | nih.gov |

| 3α-Hydroxy-5β-pregnane-20-one | Not specified | Associated with alterations in placental lipid metabolic pathways. | Human placental tissue. | oup.com |

Immunomodulatory Properties and Anti-Inflammatory Effects

Beyond metabolic control, 5β-pregnane and its metabolites exhibit significant immunomodulatory and anti-inflammatory activities, again primarily through their interaction with the Pregnane X Receptor (PXR). PXR activation has been shown to suppress inflammatory responses in the liver. nih.gov

Studies have demonstrated that pre-activation of PXR in primary cultures of mouse hepatocytes by a PXR agonist can suppress the subsequent lipopolysaccharide (LPS)-induced expression of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNFα). nih.gov This effect was absent in hepatocytes from mice lacking the PXR gene, confirming the receptor's central role in this anti-inflammatory pathway. nih.gov Furthermore, prolonged activation of PXR in human hepatocytes leads to an increased secretion of Interleukin-1 Receptor Antagonist (IL-1Ra), an anti-inflammatory molecule that counteracts the effects of IL-1β. nih.gov This dual action of inhibiting pro-inflammatory signals while promoting anti-inflammatory ones positions PXR and its 5β-pregnane ligands as important modulators of the immune response. nih.gov

The link between 5β-pregnane metabolites and immune function is also suggested by their connection to the metabolism of anti-inflammatory drugs. For example, 3α,17α-dihydroxy-5β-pregnane-11,20-dione is a metabolite of prednisone, a widely used immunosuppressive corticosteroid. researchgate.net The gut microbiome plays a role in metabolizing such steroids, and these metabolites can influence the efficacy of therapeutics aimed at treating inflammatory conditions like Inflammatory Bowel Disease (IBD). researchgate.net Steroids belonging to the pregnane family are recognized for their potential to influence a range of physiological processes, including the immune response. ontosight.aiontosight.ai

Table 2: Research Findings on the Immunomodulatory Effects of 5β-Pregnane Metabolites

| Activity | Mechanism | Key Molecules Modulated | Research Model | Citation |

|---|---|---|---|---|

| Anti-inflammatory | PXR-mediated suppression of LPS-inducible gene expression. | ↓ IL-1β, ↓ IL-6, ↓ TNFα | Primary cultures of mouse hepatocytes. | nih.gov |

| Anti-inflammatory | PXR-mediated increase in secretion of anti-inflammatory proteins. | ↑ Interleukin-1 Receptor Antagonist (IL-1Ra) | Primary cultures of human hepatocytes. | nih.gov |

Influence on Hemoglobin Synthesis

A distinct and significant biological activity of certain 5β-pregnane metabolites is their potent ability to stimulate erythropoiesis, the process of red blood cell production, by directly influencing hemoglobin synthesis. nih.govsemanticscholar.org This action is notably independent of the hormone erythropoietin, which is the primary systemic regulator of erythropoiesis. semanticscholar.orgpnas.org

The mechanism of action for these steroids involves the induction of δ-aminolevulinic acid (ALA) synthetase, the rate-limiting enzyme in the heme synthesis pathway. semanticscholar.orgpnas.org By increasing the activity of this enzyme within immature erythroid cells, 5β-pregnane metabolites enhance the production of heme, a critical component of hemoglobin. semanticscholar.org This effect has been consistently demonstrated across various experimental models, including cultured chick blastoderms, rodent models, and human bone marrow cultures. semanticscholar.orgphysiology.org

A key structural requirement for this activity is the 5β configuration of the steroid nucleus, which creates a specific three-dimensional shape. semanticscholar.orgpnas.org Steroids with a 5α configuration are inactive in this regard. pnas.org Specific metabolites, such as 5β-pregnane-3β-hydroxy-20-one, have been shown to induce effective erythropoiesis in primates, leading to a significant increase in red cell mass. nih.gov This stimulation of an early increase in iron turnover and red cell production highlights a potential physiological role for these steroids in regulating hemoglobin production. nih.govpnas.org

Table 3: Research Findings on the Influence of 5β-Pregnane Metabolites on Hemoglobin Synthesis

| Metabolite | Observed Effect | Mechanism of Action | Research Model | Citation |

|---|---|---|---|---|

| 5β-Pregnane-3β-hydroxy-20-one | Induced effective erythropoiesis; increased red cell mass by 57%. | Direct stimulation of hematopoietic stem cells. | Squirrel Monkeys. | nih.gov |

| 3α-Hydroxy-5β-pregnane-11,20-dione | Stimulated ⁵⁹Fe uptake, indicating increased heme synthesis. | Induction of δ-aminolevulinic acid synthetase. | Human marrow explants in culture. | physiology.org |

| 3β-Hydroxy-5β-pregnan-20-one | Stimulated ⁵⁹Fe uptake, indicating increased heme synthesis. | Induction of δ-aminolevulinic acid synthetase. | Human marrow explants in culture. | physiology.org |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| 3-alpha-hydroxy-5beta-pregnane-20-one |

| 3α,17α-dihydroxy-5β-pregnane-11,20-dione |

| 3α-Hydroxy-5β-pregnane-11,20-dione |

| 3β-Hydroxy-5β-pregnan-20-one |

| 5β-pregnane-3,20-dione |

| 5β-Pregnane-3β-hydroxy-20-one |

| Cytochrome P450 2B6 (CYP2B6) |

| Cytochrome P450 3A4 (CYP3A4) |

| δ-aminolevulinic acid |

| Heme |

| Interleukin-1 Receptor Antagonist (IL-1Ra) |

| Interleukin-1β (IL-1β) |

| Interleukin-6 (IL-6) |

| Prednisone |

Occurrence, Distribution, and Endogenous Regulation of 5β Pregnane

Quantitative Profiling of 5β-Pregnane in Biological Matrices

The quantification of 5β-pregnane derivatives in various biological fluids and tissues is essential for understanding their physiological roles. Their levels are typically low, requiring sensitive analytical techniques like mass spectrometry for accurate measurement.

The distribution of 5β-pregnane metabolites is largely dictated by the location of the synthesizing enzyme, AKR1D1.

Liver : The liver shows the most abundant expression of 5β-reductase (AKR1D1), making it a principal site for the metabolism of steroid hormones into their 5β-reduced forms. nih.gov This enzyme plays a critical role not only in steroid hormone deactivation but also in the synthesis of bile acids. plos.org

Adrenal Glands and Gonads : These steroidogenic tissues are the primary sources of precursors, such as progesterone (B1679170). The adrenal glands produce precursor steroids under the control of the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov

Brain : While AKR1D1 is found in only trace amounts in the brain, certain 5β-pregnane derivatives, such as pregnanolone (B1679072), are considered neuroactive steroids that can modulate the activity of GABA-A receptors. nih.govnih.gov Studies in perinatal sheep have detected the presence of enzymes necessary for synthesizing pregnane (B1235032) steroids from cholesterol, suggesting the brain has the potential for de novo synthesis. nih.gov

Plasma and Serum : Circulating levels of 5β-pregnane metabolites reflect the balance of production, primarily from the liver, and their subsequent metabolism and excretion.

Breast Tissue : Studies have shown that progesterone is metabolized in breast tissue into both 4-pregnene and 5α-pregnane derivatives. nih.govresearchgate.net Tumorous breast tissue has been found to have elevated 5α-reductase activity compared to non-tumorous tissue, leading to a different ratio of progesterone metabolites. nih.govresearchgate.net

Table 1: Relative Distribution of 5β-Reductase (AKR1D1) mRNA in Human Tissues

| Tissue | Relative Expression Level |

|---|---|

| Liver | Abundant |

| Testes | Small amounts |

| Brain | Trace amounts |

| Other Tissues | Trace amounts |

Data sourced from Northern blot studies on human tissues. nih.gov

The concentrations of steroid hormones and their metabolites, including 5β-pregnanes, are not static and vary significantly with age, sex, and developmental stage. pasteur.frmedrxiv.org

Developmental Variations : In fetal sheep, the expression of enzymes required for pregnane steroid synthesis is detectable by 90 days of gestation and increases with gestational age. nih.gov However, the high content of the related neurosteroid allopregnanolone (B1667786) (a 5α-pregnane) in the fetal brain is significantly reduced immediately after birth, suggesting the placenta is a major source during intrauterine life. nih.gov

Age-Dependent Variations : The production of precursor hormones changes dramatically over a lifetime. For example, the prohormone dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS) peaks between the ages of 20 and 30 and then declines to about 20% of peak levels by age 70. plasticsurgerykey.com More directly, progesterone levels in women drop precipitously from their mid-40s, corresponding with menopause. medrxiv.org Levels of precursors like pregnenolone (B344588) and 17-hydroxypregnenolone also show age-related peaks and troughs, reaching a maximum in the late teens or early twenties before declining. nih.gov

Sex-Dependent Variations : Significant sex differences exist in the circulating levels of many steroid hormones. plasticsurgerykey.comnih.gov For instance, progesterone levels are highly variable in premenopausal women due to the menstrual cycle, while they remain low and stable in men. medrxiv.org The levels of 17-hydroxyprogesterone, another precursor, are significantly higher in male donors compared to females. medrxiv.org These differences in precursor availability inherently lead to sex-dependent variations in the production of their 5β-reduced metabolites.

Diurnal and Circadian Rhythms of 5β-Pregnane Production and Metabolism

The production of many steroids follows a distinct 24-hour cycle, known as a diurnal or circadian rhythm. nih.gov This rhythm is driven by a central pacemaker in the suprachiasmatic nucleus (SCN) of the hypothalamus, which regulates hormonal signals. nih.govbioscientifica.com

The synthesis of 5β-pregnane is dependent on its progesterone precursor, the levels of which fluctuate. In non-pregnant women, progesterone levels show diurnal changes during the follicular phase, with one study noting a peak in the early morning around 10:00 a.m. nih.gov However, this rhythm may not be present during the luteal phase. nih.gov

The production of adrenal steroids, which can also serve as precursors, is tightly regulated by the HPA axis and exhibits a strong circadian pattern. nih.gov Adrenocorticotropic hormone (ACTH), the primary driver of adrenal steroid synthesis, prompts the production of glucocorticoids and other steroids, leading to peak concentrations shortly after awakening in the morning. nih.goviomcworld.org This rhythmicity in precursor hormones, governed by central clock mechanisms, suggests that the production of their metabolites, including 5β-pregnanes, would likely follow a similar daily pattern. oup.comfrontiersin.org

Table 2: General Circadian Profile of Adrenal Steroid Precursors

| Hormone Group | Peak Concentration (Acrophase) | Lowest Concentration (Nadir) | Primary Regulator |

|---|---|---|---|

| Glucocorticoids (e.g., Cortisol) | Morning (~8:00 AM) | Evening/Night (~9:00 PM) | ACTH |

| Adrenal Androgens | Morning | Evening/Night | ACTH |

This table represents a generalized rhythm for adrenal steroids that serve as precursors for 5β-pregnane metabolism. nih.goviomcworld.org

Hormonal and Enzymatic Regulation of 5β-Pregnane Homeostasis

The maintenance of stable internal levels, or homeostasis, of 5β-pregnane and other steroids is achieved through a complex system of hormonal controls and enzymatic regulation. researchgate.netnih.govnih.gov This system ensures that the synthesis and metabolism of these compounds are finely tuned to meet physiological demands.

The availability of substrate is a key determinant of 5β-pregnane synthesis. This substrate availability is controlled by hormones that regulate steroidogenesis in the adrenal glands and gonads.

Adrenocorticotropic Hormone (ACTH) : Released from the pituitary gland, ACTH is the primary stimulator of steroid production in the adrenal cortex. nih.gov Stress-induced secretion of corticotropin-releasing factor (CRF) from the hypothalamus stimulates ACTH release, which in turn increases the synthesis of glucocorticoids and other adrenal steroids that can be converted to 5β-pregnanes. frontiersin.org Studies have shown that ACTH can also have direct effects on gonadal function, with research in zebrafish demonstrating that ACTH suppresses gonadotropin-stimulated estradiol (B170435) secretion from ovarian follicles. plos.org Furthermore, ACTH strongly stimulates the expression of certain transcription factors in the adrenal gland. nih.govnih.gov

Gonadotropins : Luteinizing hormone (LH) and follicle-stimulating hormone (FSH) are pituitary hormones that regulate gonadal function and sex steroid production. frontiersin.org They control the synthesis of progesterone in the ovaries and testes, a direct precursor for 5β-pregnane metabolites. oup.commerckmillipore.com The regulation of gonadotropins is complex, involving feedback from gonadal steroids and influence from the stress axis. frontiersin.orgfrontiersin.org

The activity and expression of the enzymes involved in 5β-pregnane metabolism are subject to regulation, including feedback inhibition and induction.

Feedback Inhibition : This is a common biological control mechanism where the end product of a pathway inhibits an earlier step, preventing overproduction. byjus.comfiveable.mebioninja.com.au The expression of 5β-reductase (AKR1D1) is subject to such regulation, particularly in the context of bile acid synthesis. Research has shown that chenodeoxycholic acid (CDCA), a primary bile acid, represses AKR1D1 expression in a negative feedback loop. plos.org Conversely, cholic acid (CA) upregulates AKR1D1, representing a positive feed-forward mechanism. plos.org This demonstrates that both the concentration and composition of bile acids can modulate the key enzyme responsible for 5β-pregnane synthesis. plos.org

Enzyme Induction : This process involves an increase in the amount of enzyme protein in response to a chemical signal, often leading to enhanced metabolic clearance. labcorp.comresearchgate.net The Pregnane X Receptor (PXR) is a nuclear receptor that acts as a sensor for foreign chemicals (xenobiotics) and endogenous compounds. nih.gov Activation of PXR leads to the induction of drug-metabolizing enzymes, most notably cytochrome P450 enzymes like CYP3A4. researchgate.netnih.gov This mechanism is a critical part of steroid homeostasis, as these enzymes are involved in the metabolism and elimination of steroid hormones and their derivatives. nih.gov During pregnancy, hormonal changes can also regulate the expression and function of hepatic CYP enzymes. eurekalert.org

Environmental and Nutritional Influences on Pregnane Levels

The endogenous levels of 5β-pregnane and its metabolites are subject to modulation by a variety of external factors, including environmental exposures and nutritional status. While direct studies on 5β-pregnane are limited, the broader understanding of steroid hormone metabolism provides insights into these influences.

Environmental Factors: Exposure to environmental contaminants, particularly endocrine-disrupting chemicals (EDCs), can interfere with steroid hormone pathways. mdpi.com EDCs, found in many industrial and consumer products, can mimic or block the action of endogenous hormones and alter their synthesis and metabolism. mdpi.com For instance, chemicals that affect the activity of enzymes involved in progesterone metabolism could theoretically alter the production of 5β-pregnane. Stress, a significant environmental factor, is also known to impact steroid hormone levels, although its specific effect on 5β-pregnane requires more targeted research. nih.gov Physical stressors, such as strenuous work, have been associated with adverse pregnancy outcomes, which could be partly mediated by alterations in steroid hormone profiles. nih.gov

| Factor | Potential Influence on 5β-Pregnane Levels | Implicated Mechanisms |

| Environmental | ||

| Endocrine-Disrupting Chemicals (EDCs) | Altered synthesis and metabolism | Interference with steroidogenic enzymes and hormone receptors mdpi.com |

| Physical Stress | Dysregulation of steroid hormone production | Impact on the hypothalamic-pituitary-adrenal (HPA) axis nih.govnih.gov |

| Nutritional | ||

| Caloric Intake | Modulation of precursor availability | Influence on cholesterol and other substrate pools for steroidogenesis nih.gov |

| Micronutrients (e.g., Vitamin E) | Regulation of metabolic pathways | Activation of nuclear receptors like PXR, which governs steroid metabolism nih.gov |

Comparative Biochemical Analysis of 5β-Pregnane Across Phylogeny

The presence and metabolic pathways of 5β-pregnane and related compounds show a fascinating evolutionary trajectory, with both conserved functions and lineage-specific adaptations across different kingdoms of life.

Presence and Metabolic Pathways in Mammalian Species

In mammals, 5β-pregnane derivatives are significant products of progesterone metabolism. nih.gov The key enzyme responsible for the conversion of progesterone to 5β-pregnane-3,20-dione is steroid 5β-reductase (AKR1D1). nih.govresearchgate.net This enzyme catalyzes the reduction of the double bond at the C4-C5 position of the steroid A-ring, resulting in the characteristic cis-fusion of the A and B rings of the 5β-pregnane skeleton. researchgate.net

5β-pregnanes are recognized as neuroactive steroids, modulating the activity of neurotransmitter receptors such as the GABA-A receptor. nih.gov They also serve as endogenous ligands for the Pregnane X Receptor (PXR), a nuclear receptor that plays a crucial role in regulating the metabolism and detoxification of a wide array of endogenous and xenobiotic compounds. oup.comnih.gov The activation of PXR by pregnanes is a conserved feature among many mammalian species. nih.gov

Further metabolism of 5β-pregnane-3,20-dione by hydroxysteroid dehydrogenases leads to the formation of other biologically active compounds, including pregnanolone and pregnanediol (B26743). nih.govwikipedia.org These metabolic pathways are crucial for maintaining steroid hormone homeostasis and for mediating various physiological effects, from uterine quiescence during pregnancy to neuroprotection. nih.gov

| Mammalian Species | Key 5β-Pregnane Derivative | Primary Metabolic Enzyme | Known Biological Role |

| Humans | 5β-pregnane-3,20-dione, Pregnanolone | Steroid 5β-reductase (AKR1D1) | Neuroactive steroid, PXR ligand nih.govoup.com |

| Rodents (Rats, Mice) | 5β-pregnane-3,20-dione | Steroid 5β-reductase (AKR1D1) | Regulation of uterine function, neuroactivity nih.gov |

| Horses | Various 5α- and 5β-pregnanes | Steroid 5α/5β-reductases | Progestational support during pregnancy nih.gov |

Significance in Non-Mammalian Vertebrates (e.g., fish)

In non-mammalian vertebrates, the role of 5β-pregnane is less defined compared to its 5α-counterpart and other progestogens. However, the fundamental machinery for pregnane metabolism exists. Fish possess a range of steroid hormones that are critical for reproduction, including gonadal maturation and gamete development. epa.gov Progestogens, in general, act as maturation-inducing hormones in many fish species. chesci.com

The Pregnane X Receptor (PXR) is also present in fish, such as the zebrafish, suggesting a conserved role in detoxification and steroid metabolism. frontiersin.org However, the ligand specificity of fish PXR can differ significantly from that of mammals, with some studies indicating that fish PXR is less promiscuously activated by a wide range of compounds. frontiersin.org While progesterone and other pregnanes are present, the specific physiological significance of the 5β-reduction pathway and its products in fish remains an area of active investigation. nih.gov

Occurrence and Metabolism in Plants